

Standard Protocol for Tetrachlorantraniliprole Bioassay on Plutella xylostella

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a standardized protocol for conducting a bioassay to determine the susceptibility of the diamondback moth, Plutella xylostella, to the insecticide **tetrachlorantraniliprole**. The methodology is primarily based on the leaf-dip method, a widely accepted technique for evaluating insecticide efficacy against lepidopteran pests.[1][2][3] Adherence to a standardized protocol is crucial for generating reproducible and comparable data across different laboratories and studies.

Introduction

Tetrachlorantraniliprole is a diamide insecticide that acts as a potent activator of insect ryanodine receptors (RyRs).[4][5] This activation leads to the uncontrolled release of internal calcium stores, resulting in muscle contraction, paralysis, and ultimately, the death of the insect.[5] Plutella xylostella is a notorious pest of cruciferous crops worldwide and has a well-documented history of developing resistance to various insecticides.[6][7] Therefore, standardized bioassays are essential for monitoring susceptibility, detecting resistance, and evaluating the efficacy of new insecticide formulations.

Experimental Protocols

This protocol is adapted from established methods, including the Insecticide Resistance Action Committee (IRAC) Susceptibility Test Method 018.[1][8]



Insect Rearing

- Colony Source: A susceptible laboratory strain of P. xylostella should be used as a reference.
 Field-collected populations can be assayed in parallel to assess resistance levels.
- Rearing Conditions: Larvae should be reared on untreated host plant leaves, such as cabbage or mustard, in insect-proof containers.[1] Maintain a controlled environment with a temperature of approximately 25°C, relative humidity of 60%, and a 16:8 hour (light:dark) photoperiod.[1][8]
- Larval Stage: The bioassay is most suitable for second (L2) or third (L3) instar larvae.[1]

Preparation of Tetrachlorantraniliprole Solutions

- Insecticide Formulation: Use a commercial formulation of tetrachlorantraniliprole of known purity.[2]
- Solvent: Prepare serial dilutions of the insecticide using distilled water.
- Wetting Agent: The addition of a wetting agent (e.g., Triton X-100) is often recommended to ensure uniform coverage of the leaf surface. The type and concentration of the wetting agent should be recorded and kept consistent across all assays.[1]
- Concentration Range: A preliminary range-finding test should be conducted to determine the appropriate concentrations to use. A series of at least five concentrations resulting in mortalities between 10% and 90% is recommended for definitive bioassays.
- Control: A control group treated only with distilled water and the wetting agent must be included in every experiment.[9]

Bioassay Procedure (Leaf-Dip Method)

- Host Plant Material: Collect fresh, untreated leaves from a suitable host plant (e.g., cabbage, cauliflower, or mustard).[1]
- Leaf Preparation: Cut leaf discs of a uniform size (e.g., 6 cm diameter).[2]



- Dipping: Individually dip each leaf disc into the respective insecticide solution for 10 seconds with gentle agitation.[1][8] Start with the control and proceed from the lowest to the highest concentration.
- Drying: Place the treated leaf discs on paper towels to air dry for approximately one hour.[2]
 [9] The abaxial (lower) surface should face upwards.[1]
- Experimental Units: Place each dried leaf disc into a labeled petri dish or a similar ventilated container.[6] A moistened filter paper can be placed at the bottom to maintain humidity.[1][2]
- Larval Infestation: Transfer a known number of L2 or L3 larvae (typically 10 larvae per replicate) onto each leaf disc.[6][9] A minimum of four replicates per concentration is recommended, totaling at least 40 larvae per treatment.[1]
- Incubation: Seal the containers and maintain them under the same controlled environmental conditions used for rearing.[1][6]

Mortality Assessment

- Assessment Period: For diamide insecticides like tetrachlorantraniliprole, the final mortality assessment should be conducted after 96 hours.[1][6]
- Mortality Criteria: Larvae are considered dead if they are unable to make coordinated movements when gently prodded with a fine brush or forceps.[1] This includes larvae that are dead or seriously affected.
- Data Correction: If mortality in the control group is between 5% and 20%, the observed mortality in the treatment groups should be corrected using Abbott's formula. Assays with control mortality exceeding 20% should be discarded.[9]

Data Analysis

The mortality data should be subjected to probit or logit analysis to determine the lethal concentrations (e.g., LC50, LC90) and their 95% confidence intervals.[9][10] The slope of the dose-response curve should also be recorded.

Data Presentation



The following tables summarize reported LC50 values for **tetrachlorantraniliprole** against various P. xylostella populations. It is important to note that these values can vary depending on the susceptibility of the population, the specific bioassay conditions, and the formulation of the insecticide used.

Table 1: LC50 Values of **Tetrachlorantraniliprole** against Susceptible and Field Strains of P. xylostella

Strain/Populati on	LC50 (mg/L or ppm)	Exposure Time (hours)	Country/Regio n	Reference
Susceptible Strain	0.23	48	Not Specified	[11][12]
Field Strain	0.25	48	Not Specified	[11][12]
F1 Population	20.06	Not Specified	India (Tamil Nadu)	[2]
F25 Population (unexposed)	0.91	Not Specified	India (Tamil Nadu)	[2]
Susceptible Population	0.048 (mg/ml)	Not Specified	India (Tamil Nadu)	[13]
Ludhiana Population	0.000275 (%)	Not Specified	India (Punjab)	[14]
Kapurthala Population	0.000321 (%)	Not Specified	India (Punjab)	[14]
Amritsar Population	0.00037 (%)	Not Specified	India (Punjab)	[14]
Northern China Populations (range)	1.7- to 5.4-fold higher than susceptible	Not Specified	China	[7]
Southern China Populations (range)	2.6- to 2,000-fold higher than susceptible	Not Specified	China	[7]

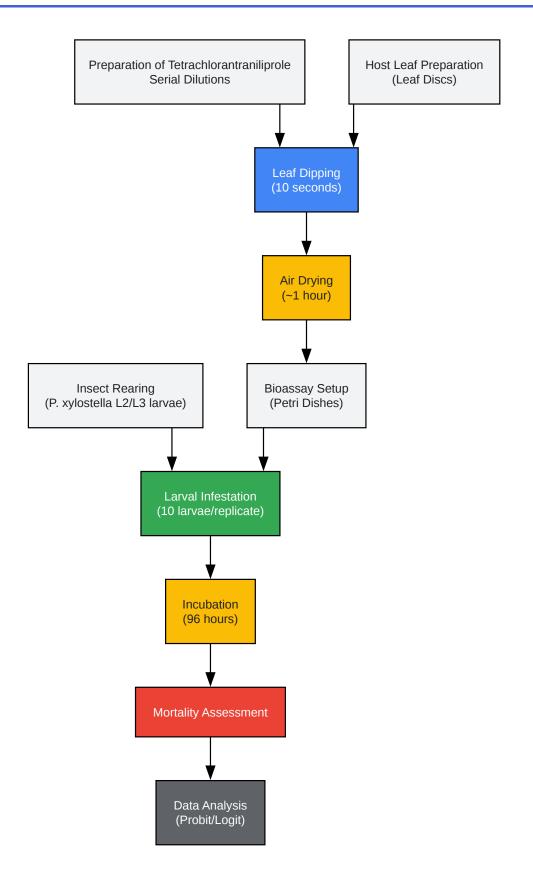


Table 2: Sublethal Effects of **Tetrachlorantraniliprole** on P. xylostella[11][12]

Parameter	Effect of Sublethal Concentrations (LC10 and LC25)	
Pupation Rate	Reduced	
Pupal Weight	Reduced	
Adult Emergence Rate	Reduced	
Female Preoviposition Period	Increased	
Fecundity	Decreased	
Egg Hatch	Decreased	
Offspring Survival	Decreased	
Net Reproductive Rate (R₀)	Significantly Lower	
Intrinsic Rate of Increase (rm)	Significantly Lower	
Finite Rate of Increase (λ)	Significantly Lower	

Mandatory Visualization

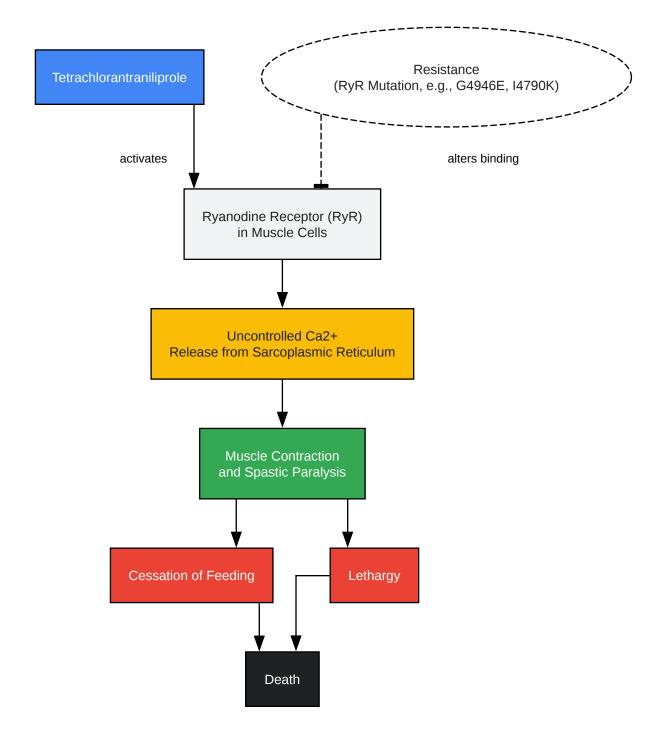




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Caption: Experimental workflow for the **tetrachlorantraniliprole** bioassay on Plutella xylostella.





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Caption: Mode of action of **tetrachlorantraniliprole** and resistance mechanism in Plutella xylostella.



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